- Product subclass 38: trialkylboranes, Science of Synthesis, 2004, 6, 1097-1215
Cas no 1116-61-6 (Borane, tripropyl-)
Borane, tripropyl- Chemical and Physical Properties
Names and Identifiers
-
- Borane, tripropyl-
- Tripropylborane
- Tripropyl boron
- BRN 1071220
- ZMPKTELQGVLZTD-UHFFFAOYSA-N
- 1116-61-6
- MFCD01740770
- DTXSID50149695
- tri-n-propylboron
- InChI=1/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H
- Borine, tripropyl-
-
- MDL: MFCD01116616
- Inchi: 1S/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3
- InChI Key: ZMPKTELQGVLZTD-UHFFFAOYSA-N
- SMILES: C(B(CCC)CCC)CC
Computed Properties
- Exact Mass: 139.17733
- Monoisotopic Mass: 140.173631
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 6
- Complexity: 47.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 0.7204
- Melting Point: -56°C
- Boiling Point: 159°C
- Flash Point: 56.8°C
- Refractive Index: 1.4135
- PSA: 0
Borane, tripropyl- Security Information
- Hazardous Material transportation number:2845
- HazardClass:4.2
- PackingGroup:I
Borane, tripropyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H68074-100mL |
Borane, tripropyl- |
1116-61-6 | 1.0 M solution in THF, SpcSeal | 100ml |
¥390 | 2023-04-09 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H68074-500mL |
Borane, tripropyl- |
1116-61-6 | 1.0 M solution in THF, SpcSeal | 500ml |
¥1410 | 2023-04-09 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H68074-1L |
Borane, tripropyl- |
1116-61-6 | 1.0 M solution in THF, SpcSeal | 1l |
¥2390 | 2023-04-09 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H68074-100 ml |
Borane, tripropyl- |
1116-61-6 | 1.0 M solution in THF, SpcSeal | 100 ml |
¥480 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H68074-500 ml |
Borane, tripropyl- |
1116-61-6 | 1.0 M solution in THF, SpcSeal | 500 ml |
¥1410 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H68074-1 l |
Borane, tripropyl- |
1116-61-6 | 1.0 M solution in THF, SpcSeal | 1 l |
¥2390 | 2023-09-19 |
Borane, tripropyl- Production Method
Production Method 1
Borane, tripropyl- Raw materials
Borane, tripropyl- Preparation Products
Borane, tripropyl- Related Literature
-
Ol’ga A. Kizas,Sergey Yu. Erdyakov,Dmitrii Yu. Antonov,Ivan A. Godovikov,Evgenii V. Vorontsov,Fedor M. Dolgushin,Mariam G. Ezernitskaya,Irina G. Barakovskaya New J. Chem. 2009 33 1760
-
X. Jiang,K. Kulbitski,G. Nisnevich,M. Gandelman Chem. Sci. 2016 7 2762
-
K. Smith Chem. Soc. Rev. 1974 3 443
-
Fawaz Aldabbagh,W. Russell Bowman Contemp. Org. Synth. 1997 4 261
-
5. The reaction of 2-methyl-2-nitrosopropane and related species with organoboranes: a ready cis-elimination of alkene from trialkylboranesK. G. Foot,B. P. Roberts J. Chem. Soc. C 1971 3475
Additional information on Borane, tripropyl-
Introduction to Borane, Tripropyl- (CAS No. 1116-61-6)
Borane, tripropyl- (CAS No. 1116-61-6) is a significant compound in the field of organoboron chemistry, widely recognized for its unique properties and versatile applications. This organoboron compound, characterized by its tripropyl substituents, has garnered considerable attention in both academic research and industrial development due to its reactivity and utility in synthetic chemistry.
The molecular structure of Borane, tripropyl- consists of a boron atom bonded to three propyl groups, providing a stable yet reactive framework that facilitates various chemical transformations. This compound is particularly valued for its role as a precursor in the synthesis of more complex boron-containing molecules, which are essential in pharmaceuticals, materials science, and catalysis.
In recent years, the applications of Borane, tripropyl- have expanded significantly, driven by advancements in synthetic methodologies and an increased understanding of its reactivity. One of the most notable areas of research involves its use in cross-coupling reactions, where it serves as an effective reagent for forming carbon-carbon bonds. These reactions are pivotal in the construction of complex organic molecules, including those found in active pharmaceutical ingredients (APIs).
Moreover, the compound has been explored in the development of novel catalysts. Boranes are known for their ability to stabilize reactive intermediates and transition states, making them invaluable in catalytic processes. For instance, Borane, tripropyl- has been utilized in the synthesis of transition metal complexes that exhibit high catalytic activity in various organic transformations. These findings have not only enhanced our understanding of organoboron chemistry but also opened new avenues for the development of more efficient synthetic routes.
Recent studies have also highlighted the potential of Borane, tripropyl- in medicinal chemistry. Boron-containing compounds have shown promise as therapeutic agents due to their unique biological activities. For example, derivatives of boranes have been investigated for their antiviral and anticancer properties. The reactivity of Borane, tripropyl- allows for the facile introduction of boron atoms into molecular frameworks, which can be further functionalized to produce biologically active compounds.
The synthesis of Borane, tripropyl- is another area where significant progress has been made. Traditional methods often involve the use of highly reactive boranes that require careful handling and specialized equipment. However, newer synthetic approaches have enabled the production of this compound under milder conditions, improving safety and efficiency. These advancements have made it more accessible for researchers to incorporate boranes into their synthetic strategies.
In addition to its synthetic applications, Borane, tripropyl- has found utility in materials science. Boron-containing polymers and coatings exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications. The incorporation of boranes into these materials can lead to novel properties that are not achievable with traditional organic polymers.
The future prospects for Borane, tripropyl- are promising, with ongoing research aimed at uncovering new applications and refining existing ones. As our understanding of organoboron chemistry continues to evolve, it is likely that this compound will play an even greater role in various scientific and industrial domains. The continued exploration of its reactivity and functionality will undoubtedly lead to innovative breakthroughs that benefit multiple sectors.
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